molecular formula C10H18N4O2 B11733591 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11733591
M. Wt: 226.28 g/mol
InChI Key: YCEJVTWNXAWPTO-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions, using reagents such as methoxyethyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Material Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including signal transduction and gene expression.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group.

    N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.

    3-amino-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group.

Uniqueness

3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (amino, methoxyethyl, and carboxamide) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O2/c1-7(2)14-6-8(9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

YCEJVTWNXAWPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)NCCOC

Origin of Product

United States

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